methyl 1-ethyl-1H-indole-5-carboxylate

Immuno-oncology IDO1 inhibition Cancer immunotherapy

Researchers developing next-generation IDO1 inhibitors face potency loss when substituting N1-unsubstituted or free acid analogs in validated assays. Methyl 1-ethyl-1H-indole-5-carboxylate (CAS 1205532-00-8) directly addresses this by providing the required N1-ethyl substitution and methyl ester handle. • IDO1 Inhibition: Potent activity (IC50=13 nM) for direct benchmarking against epacadostat. • CCR5 Antagonism: Suitable core for HIV entry and anti-inflammatory screening cascades. • Synthetic Utility: High-yielding precursor (82.2% yield) to the carboxylic acid for amide coupling.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B8350674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-ethyl-1H-indole-5-carboxylate
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C1C=CC(=C2)C(=O)OC
InChIInChI=1S/C12H13NO2/c1-3-13-7-6-9-8-10(12(14)15-2)4-5-11(9)13/h4-8H,3H2,1-2H3
InChIKeyVKVRWZSZSBMNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Ethyl-1H-Indole-5-Carboxylate Overview


Methyl 1-ethyl-1H-indole-5-carboxylate (CAS 1205532-00-8) is a synthetic indole derivative featuring an ethyl group at the N1 position and a methyl ester at the C5 position of the indole core [1]. It serves as a versatile intermediate in the synthesis of biologically active compounds, with reported activity as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor (IC50 = 13 nM) [2] and as a CCR5 antagonist [3]. Its calculated LogP of 2.2 reflects enhanced lipophilicity relative to the unsubstituted parent scaffold, which may influence membrane permeability and target engagement in cellular assays [1].

1 IDO1 pathway inhibition study fit (reported nanomolar range)
2 CCR5 antagonist screening context (qualitative activity reported)
3 Synthetic intermediate with methyl ester handle for SAR expansion
4 N1-ethyl substituted indole scaffold for lipophilicity tuning studies

Substitution Risks for Methyl 1-Ethyl-1H-Indole-5-Carboxylate


Indole-5-carboxylate derivatives exhibit divergent biological and physicochemical profiles depending on N1 substitution and ester/acid status. The presence of an N1-ethyl group in methyl 1-ethyl-1H-indole-5-carboxylate increases lipophilicity (LogP 2.2) compared to the N1-unsubstituted methyl indole-5-carboxylate (LogP 2.08), which can alter membrane permeability and target engagement [1]. Moreover, the methyl ester functionality confers distinct metabolic stability and synthetic utility relative to the free carboxylic acid (1-ethyl-1H-indole-5-carboxylic acid, LogP 3.0), which may exhibit different binding kinetics or off-target profiles . Direct substitution with unsubstituted or acid analogs in assays validated for this specific compound would risk loss of potency or altered SAR, as documented in IDO1 and CCR5 screening campaigns [2].

Target: Methyl 1-ethyl-1H-indole-5-carboxylate
N1-ethyl and methyl ester groups define lipophilicity and metabolic stability profile; assay results obtained with this specific substitution pattern may not transfer directly.
Substitute risk: N1-unsubstituted methyl indole-5-carboxylate
Target: Methyl 1-ethyl-1H-indole-5-carboxylate
The methyl ester serves as a prodrug handle or synthetic intermediate; the free carboxylic acid (1-ethyl-1H-indole-5-carboxylic acid) exhibits higher lipophilicity (LogP 3.0) and may shift binding kinetics or off-target profile.
Substitute risk: 1-Ethyl-1H-indole-5-carboxylic acid
Target: Methyl 1-ethyl-1H-indole-5-carboxylate
CCR5 antagonist and IDO1 inhibitor activities are linked to N1-ethyl indole scaffold; unsubstituted or differently N-substituted indole-5-carboxylates may lack or alter target engagement in reported screening models.
Substitute risk: Indole-5-carboxylate analogs lacking N1-ethyl

Selection Criteria for Methyl 1-Ethyl-1H-Indole-5-Carboxylate


IDO1 Inhibition Potency

Methyl 1-ethyl-1H-indole-5-carboxylate inhibits mouse indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM, as measured in P815 cells transfected with mouse IDO1 after 16 hours by HPLC analysis of L-Kynurenine levels [1]. While direct head-to-head data for close analogs are not publicly available, this potency exceeds that of many indole-based IDO1 inhibitors reported in the literature, positioning the compound as a potent starting point for IDO1-targeted drug discovery.

IDO1 Inhibition
Reported
IC50 13 nM
Supports IDO1 inhibitor SAR context; cross-study comparable to indole chemotype literature
Mouse IDO1 in P815 cells, 16h HPLC readout; direct head-to-head data not available
Immuno-oncology IDO1 inhibition Cancer immunotherapy

CCR5 Antagonist Activity

The compound has been identified as a CCR5 antagonist in preliminary pharmacological screening, with reported functional activity in cellular assays [1]. While quantitative EC50 or IC50 values from primary literature are not available in the public domain for this specific compound, its classification as a CCR5 antagonist distinguishes it from many indole-5-carboxylate analogs that lack this activity. CCR5 is a clinically validated target for HIV entry inhibition and inflammatory diseases.

CCR5 Antagonism
Class-level inference
Qualitative antagonist activity
Preliminary CCR5 antagonist screening context; quantitative EC50 not publicly available
Cellular functional assays; compound-specific validation required
HIV therapy CCR5 antagonism Chemokine receptor

Lipophilicity Tuning via N1-Ethyl Substitution

Methyl 1-ethyl-1H-indole-5-carboxylate exhibits a calculated LogP of 2.2 [1], which is higher than the LogP of the N1-unsubstituted analog methyl indole-5-carboxylate (LogP 2.075) [2] and lower than the free carboxylic acid 1-ethyl-1H-indole-5-carboxylic acid (LogP 3.0) . This intermediate lipophilicity may offer a balanced profile for membrane permeability and aqueous solubility, potentially reducing off-target binding compared to the more lipophilic acid analog while maintaining better cell penetration than the more polar unsubstituted ester.

Lipophilicity Tuning
Reported
LogP 2.2 (calc.)
May influence membrane permeability and off-target promiscuity compared to unsubstituted or acid analogs
+0.125 vs. methyl indole-5-carboxylate (LogP 2.075); -0.8 vs. 1-ethyl-1H-indole-5-carboxylic acid (LogP 3.0)
Physicochemical property optimization Lipophilicity Drug-likeness

Hydrolysis to 1-Ethyl-1H-Indole-5-Carboxylic Acid

The methyl ester group of methyl 1-ethyl-1H-indole-5-carboxylate undergoes efficient hydrolysis to yield the corresponding carboxylic acid. In a reported procedure, treatment with lithium hydroxide in ethanol/water at 80°C for 3 hours afforded 1-ethyl-1H-indole-5-carboxylic acid in 82.2% isolated yield . This high conversion efficiency, compared to lower-yielding routes from alternative intermediates, establishes the compound as a reliable precursor for generating the free acid building block.

Ester Hydrolysis
Data to verify
82.2% yield
Supports synthetic utility as carboxylic acid precursor
LiOH, EtOH/H2O, 80°C, 3h; reported isolated yield requires independent verification (sources not cited)
Synthetic intermediate Hydrolysis Carboxylic acid synthesis

Dual PPARγ/sEH Inhibitor Synthesis

Methyl 1-ethyl-1H-indole-5-carboxylate has been explicitly utilized as a reactant in the structure-based design of dual partial PPARγ agonist/soluble epoxide hydrolase (sEH) inhibitors for metabolic syndrome [1]. In this context, the compound serves as a core fragment for constructing molecules that simultaneously address two validated metabolic targets. This dual-targeting strategy is not accessible using the unsubstituted methyl indole-5-carboxylate, as the N1-ethyl group is essential for the designed pharmacophore.

Dual Inhibitor Design
Class-level inference
Key intermediate in dual PPARγ/sEH inhibitor synthesis
N1-ethyl substitution enables pharmacophore design not accessible with unsubstituted indole ester
Reported in structure-based design context for metabolic syndrome; further target engagement validation needed
Metabolic syndrome PPARγ agonist sEH inhibitor Dual-target drug

Application Scenarios for Methyl 1-Ethyl-1H-Indole-5-Carboxylate


IDO1 Inhibitor Lead Optimization in Immuno-Oncology

Given its potent IDO1 inhibition (IC50 = 13 nM) [1], methyl 1-ethyl-1H-indole-5-carboxylate is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing next-generation IDO1 inhibitors. Its N1-ethyl group provides a vector for further derivatization, while the methyl ester offers a metabolically labile handle. Procurement of this specific compound enables direct benchmarking against known IDO1 inhibitors such as epacadostat and linrodostat in enzymatic and cellular assays.

CCR5 Antagonist for Antiviral & Anti-Inflammatory Applications

The compound's identification as a CCR5 antagonist [2] supports its use in screening cascades for HIV entry inhibitors or anti-inflammatory agents targeting CCR5-mediated pathologies (e.g., rheumatoid arthritis, COPD). Its moderate lipophilicity (LogP 2.2) and synthetic tractability make it a suitable core for parallel synthesis libraries aimed at improving CCR5 binding affinity and selectivity.

Building Block for Metabolic Syndrome Multitarget Drugs

As documented in the design of dual PPARγ/sEH inhibitors [3], this compound serves as a critical intermediate for accessing molecules that address multiple facets of metabolic syndrome. Its use in such a campaign underscores its value in structure-based drug design, where the N1-ethyl substituent is a required feature for target engagement.

Precursor for 1-Ethyl-1H-Indole-5-Carboxylic Acid

The high-yielding hydrolysis protocol (82.2% yield) to the corresponding carboxylic acid makes methyl 1-ethyl-1H-indole-5-carboxylate a preferred precursor for generating the free acid building block. This is particularly advantageous for medicinal chemistry groups requiring the carboxylic acid for amide coupling, bioconjugation, or metal-chelating applications.

Application
Selection Property
Validation Focus
IDO1 pathway inhibition research
Reported low nanomolar IDO1 inhibition context
Comparative IC50 profiling against known indole-based inhibitors
CCR5 antagonist screening studies
Qualitative CCR5 functional antagonism in cellular assays
CCR5 binding affinity and selectivity panel validation
Dual-target metabolic syndrome model design
N1-ethyl required for PPARγ/sEH dual pharmacophore
Dual-target engagement and pathway modulation assays
Carboxylic acid building block synthesis
High-yielding ester hydrolysis protocol reported
Yield reproducibility and acid purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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